![molecular formula C21H32N2O3 B241040 4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine, commonly known as DMPEP, is a chemical compound that belongs to the class of psychoactive substances. It is a relatively new compound that has not yet been widely studied. DMPEP is believed to have potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of DMPEP is not yet fully understood. It is believed to act as a dopamine reuptake inhibitor, which could lead to increased levels of dopamine in the brain. This could potentially lead to increased feelings of pleasure and reward.
生化学的および生理学的効果
The biochemical and physiological effects of DMPEP are not yet fully understood. However, it is believed to have potential effects on the dopamine system in the brain, which could impact mood, motivation, and reward processing.
実験室実験の利点と制限
One advantage of using DMPEP in lab experiments is that it is a relatively new compound that has not yet been extensively studied. This means that there is potential for new discoveries and insights into its effects. However, a limitation is that the potential risks and side effects of DMPEP are not yet fully understood, which could make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on DMPEP. One area of interest is the potential therapeutic applications of DMPEP in the treatment of addiction and substance abuse. Another area of interest is the potential use of DMPEP as a research tool to better understand the dopamine system in the brain. Additionally, further research is needed to fully understand the potential risks and side effects of DMPEP.
合成法
The synthesis method of DMPEP involves the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with piperidine and sodium hydride to form 1-[(3,5-dimethylphenoxy)acetyl]-2-piperidinyl acetate. Finally, this compound is reacted with morpholine and sodium hydride to form DMPEP.
科学的研究の応用
DMPEP has potential applications in scientific research, particularly in the field of neuroscience. It is believed to have an affinity for the dopamine transporter, which could make it useful in studying the role of dopamine in the brain. DMPEP may also have potential applications in the study of addiction and substance abuse.
特性
製品名 |
4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine |
|---|---|
分子式 |
C21H32N2O3 |
分子量 |
360.5 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-1-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H32N2O3/c1-17-13-18(2)15-20(14-17)26-16-21(24)23-7-4-3-5-19(23)6-8-22-9-11-25-12-10-22/h13-15,19H,3-12,16H2,1-2H3 |
InChIキー |
RNLCKDPBTKYTQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCCCC2CCN3CCOCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



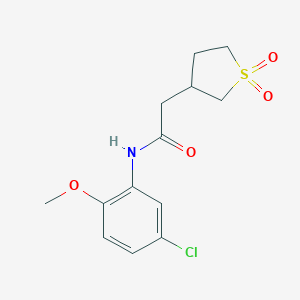
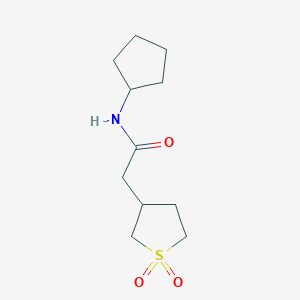

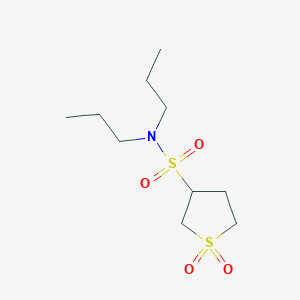
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
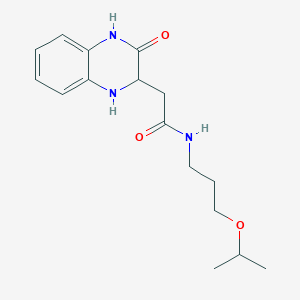
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
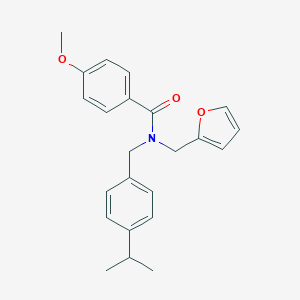
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

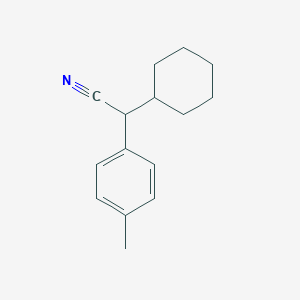
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
